5-iodo-2H,3H-furo[2,3-b]pyridine
Description
Significance of Fused Heterocyclic Systems in Contemporary Organic Chemistry
Fused heterocyclic systems are of paramount importance in organic chemistry due to their prevalence in biologically active compounds and their role as versatile synthetic intermediates. fiveable.me The fusion of multiple rings creates rigid, often planar structures that can interact with high specificity with biological targets, a crucial feature in drug design. ias.ac.in This structural rigidity, combined with the electronic properties imparted by heteroatoms, makes these systems ideal frameworks for a vast array of applications, from pharmaceuticals to organic electronics and catalysts. ias.ac.in
Nitrogen and oxygen-containing fused heterocycles are particularly noteworthy for their widespread occurrence in pharmaceuticals. ias.ac.in These systems often exhibit enhanced chemical stability and offer multiple sites for functionalization, allowing chemists to fine-tune their biological activity and pharmacokinetic properties. fiveable.meias.ac.in The ability to construct complex polycyclic structures from simpler heterocyclic precursors is a powerful strategy in modern organic synthesis. fiveable.me
Structural and Electronic Features of the Furo[2,3-b]pyridine (B1315467) Ring System
The furo[2,3-b]pyridine ring system, also known as 7-azabenzofuran, is a bicyclic heterocycle composed of a furan (B31954) ring fused to a pyridine (B92270) ring. researchgate.net This fusion results in a unique electronic landscape and a relatively planar structure. The pyridine ring, being electron-deficient, influences the electron density of the fused furan ring. Conversely, the oxygen atom in the furan ring can modulate the electronic properties of the pyridine moiety.
The dihydro variant, 2,3-dihydrofuro[2,3-b]pyridine (B1654761), introduces a saturated furan ring, which imparts a three-dimensional character to that portion of the molecule while retaining the aromatic, electron-deficient nature of the pyridine ring. This combination of a flexible, saturated ring and a rigid, aromatic ring is a key feature in the design of molecules that can adopt specific conformations to bind to biological targets. nih.gov The reactivity of the furo[2,3-b]pyridine core is influenced by the interplay of these two ring systems, with the pyridine nitrogen being a site for potential protonation or alkylation and the carbon atoms of both rings being susceptible to various substitution reactions. msu.edu
The Strategic Importance of Halogenated Furo[2,3-b]pyridine Derivatives, including 5-iodo-2H,3H-furo[2,3-b]pyridine, as Advanced Synthetic Precursors
Halogenated organic compounds, particularly iodo-derivatives, are highly valued in organic synthesis as versatile building blocks. The introduction of a halogen atom onto the furo[2,3-b]pyridine scaffold, as in this compound, provides a reactive handle for a wide range of chemical transformations. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions.
The strategic placement of an iodine atom at the 5-position of the 2,3-dihydrofuro[2,3-b]pyridine core opens up a plethora of synthetic possibilities. This position on the pyridine ring is often targeted for modification to explore structure-activity relationships in medicinal chemistry programs. For instance, the iodo-substituent can be readily replaced by other functional groups through well-established methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the facile introduction of aryl, heteroaryl, alkyl, and amino groups, thereby enabling the synthesis of diverse libraries of compounds for biological screening.
The utility of halogenated heterocycles as synthetic precursors is a well-established principle in the synthesis of complex molecules. nih.gov The ability to selectively functionalize a specific position of the furo[2,3-b]pyridine core through its iodo-derivative underscores the strategic importance of compounds like this compound in the efficient construction of novel chemical entities with potential therapeutic applications. nih.gov
Interactive Data Table: Properties of Furo[2,3-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | nih.gov |
| Molecular Weight | 119.12 g/mol | nih.gov |
| IUPAC Name | furo[2,3-b]pyridine | nih.gov |
| CAS Number | 272-01-5 | nih.govchemicalbook.com |
| Monoisotopic Mass | 119.037113783 Da | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H6INO |
|---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
5-iodo-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H6INO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2 |
InChI Key |
BKDPSJJWVDAQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=N2)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo 2h,3h Furo 2,3 B Pyridine and General Furo 2,3 B Pyridine Architectures
Cyclization Reactions for Constructing the Furo[2,3-b]pyridine (B1315467) Core
The construction of the fused furo[2,3-b]pyridine ring system can be achieved through several cyclization strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and accessible substitution patterns.
Thorpe-Ziegler Ring Cyclization Approaches
The Thorpe-Ziegler reaction is a classical method for the formation of cyclic ketones through the intramolecular condensation of dinitriles, catalyzed by a base. wikipedia.org This reaction proceeds via the formation of an intermediate enamine, which upon hydrolysis yields the desired cyclic ketone. wikipedia.org While a powerful tool for ring formation, its direct application to the synthesis of the 2H,3H-furo[2,3-b]pyridine core is not extensively documented in the reviewed literature.
Conceptually, a Thorpe-Ziegler approach to a furo[2,3-b]pyridine precursor could involve a dinitrile substrate where one nitrile is attached to a pyridine (B92270) ring and the other is part of a tether that can form the furan (B31954) ring. The intramolecular cyclization would lead to a cyclic β-enaminonitrile, which upon hydrolysis would yield a ketone on the newly formed ring. Subsequent reduction and cyclization would be necessary to form the final 2H,3H-furo[2,3-b]pyridine structure. An advanced version of the Guareschi-Thorpe reaction, which utilizes a three-component condensation, has been developed for the synthesis of hydroxy-cyanopyridines, highlighting the adaptability of Thorpe-type reactions in pyridine synthesis. beilstein-journals.org
| Reaction | Description | Key Features | Reference |
| Thorpe-Ziegler Reaction | Intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. | Base-catalyzed; forms cyclic β-enaminonitrile intermediate. | wikipedia.org |
| Advanced Guareschi-Thorpe Synthesis | Three-component condensation to form hydroxy-cyanopyridines. | Uses ammonium (B1175870) carbonate as a nitrogen source and promoter. | beilstein-journals.org |
Friedlander Reaction-Based Cyclizations
The Friedlander synthesis is a well-established method for the synthesis of quinolines and their derivatives, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.org
A modified Friedlander reaction has been reported for the synthesis of 7,8-dihydro-6H-furo[2,3-b]quinolin-5-ones. This approach utilizes the condensation of 2-amino-3-cyanofurans with cyclohexane-1,3-diones. researchgate.net While this demonstrates the applicability of the Friedlander methodology to furan-containing precursors, it leads to a more complex, oxidized quinoline (B57606) system rather than the simpler furo[2,3-b]pyridine core. To synthesize the target 2H,3H-furo[2,3-b]pyridine, one would need to start with a 2-aminopyridine (B139424) derivative bearing an appropriate side chain that can undergo intramolecular condensation to form the dihydrofuran ring.
| Reaction | Starting Materials | Product | Reference |
| Friedlander Synthesis | 2-aminoaryl aldehyde/ketone and a compound with an α-methylene group. | Quinolines and derivatives. | wikipedia.orgorganic-chemistry.org |
| Modified Friedlander Reaction | 2-amino-3-cyanofurans and cyclohexane-1,3-diones. | 7,8-dihydro-6H-furo[2,3-b]quinolin-5-ones. | researchgate.net |
Palladium-Catalyzed Intramolecular Cyclizations (e.g., Heck-Type, Sonogashira/Cyclization Tandem Processes)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been successfully employed for the construction of the furo[2,3-b]pyridine core. These methods often involve the formation of a key carbon-carbon or carbon-heteroatom bond to trigger the cyclization event.
One-pot syntheses involving a Sonogashira coupling followed by a Wacker-type heteroannulation have been reported for the synthesis of furo[2,3-b]pyridines. nih.gov This tandem approach allows for the rapid assembly of the heterocyclic system from simple starting materials. Another strategy involves a concise 4-step synthesis that furnishes furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, making them amenable to further derivatization through palladium-mediated cross-coupling reactions. nih.gov
| Catalyst/Reagents | Reaction Type | Key Features | Reference |
| Palladium | Sonogashira coupling/Wacker-type heteroannulation | One-pot synthesis of furo[2,3-b]pyridines. | nih.gov |
| Palladium | 4-step synthesis | Provides furo[2,3-b]pyridines with functional handles for cross-coupling. | nih.gov |
Metal-Free Cyclization Conditions
The development of metal-free synthetic methods is of great interest due to considerations of cost, toxicity, and environmental impact. Several metal-free approaches to the furo[2,3-b]pyridine scaffold have been described.
One such method involves the intramolecular cyclization of C3-substituted pyridine N-oxides. This strategy provides a route to 2,3-substituted furo[2,3-b]pyridines. researchgate.net Another notable metal-free approach is a tandem SNAr-cyclization reaction. This has been utilized in a concise, gram-scale synthesis of furo[2,3-b]pyridines that are functionalized for subsequent chemoselective cross-coupling reactions. nih.gov An intramolecular Diels-Alder reaction between a triazine and an alkyne has also been reported to yield a dihydrofuro[2,3-b]pyridine, which can then be oxidized to the aromatic furo[2,3-b]pyridine. nih.gov
| Reaction Type | Starting Material | Key Features | Reference |
| Intramolecular Cyclization | C3-substituted pyridine N-oxides | Yields 2,3-substituted furo[2,3-b]pyridines. | researchgate.net |
| Tandem SNAr-Cyclization | 2,5-Dichloronicotinic acid derivative | Gram-scale synthesis with functional handles. | nih.gov |
| Intramolecular Diels-Alder | Triazine and alkyne | Forms a dihydrofuro[2,3-b]pyridine intermediate. | nih.gov |
Electrochemical Synthesis Pathways for Heterocyclic Ring Formation
Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. While a direct electrochemical synthesis of 5-iodo-2H,3H-furo[2,3-b]pyridine has not been specifically reported, electrochemical strategies have been developed for the synthesis of other fused pyridine systems. For instance, an electrochemical oxidative domino cyclization has been used to prepare dipyrazolo- and dipyrimidine-fused pyridines. numberanalytics.com Furthermore, electrochemical methods have been employed for the direct carboxylation of pyridines, demonstrating the potential for functionalizing the pyridine ring under electrochemical conditions. organic-chemistry.org The application of these principles to the synthesis of the furo[2,3-b]pyridine core represents a promising area for future research.
| Method | Application | Key Features | Reference |
| Electrochemical Oxidative Domino Cyclization | Synthesis of dipyrazolo- and dipyrimidine-fused pyridines. | Involves C-C and C-N bond formation in one pot. | numberanalytics.com |
| Electrochemical Carboxylation | Direct carboxylation of pyridines. | Utilizes carbon dioxide for functionalization. | organic-chemistry.org |
Precursor Design and Strategic Starting Material Utilization
The successful synthesis of this compound hinges on the rational design of precursors and the strategic utilization of starting materials. A plausible synthetic route could involve the initial construction of the furo[2,3-b]pyridine core, followed by iodination and subsequent reduction of the furan ring.
A concise 4-step synthesis of a furo[2,3-b]pyridine with functional handles at the 3- and 5-positions has been reported, starting from 2,5-dichloronicotinic acid. nih.gov This provides a key intermediate that could be subjected to iodination. A radical-based direct C-H iodination protocol has been developed for the C3 and C5 iodination of pyridones and pyridines, which could potentially be adapted for the 5-iodination of the furo[2,3-b]pyridine core. chemicalbook.com
The synthesis of the 2,3-dihydrofuro[2,3-b]pyridine (B1654761) scaffold has been achieved through the reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds. wikipedia.org Alternatively, a general synthetic approach to 4-substituted 2,3-dihydrofuro[2,3-b]pyridines has been reported based on an intramolecular inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines. researchgate.net A series of IRAK4 inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold have also been developed, indicating that this core is synthetically accessible. nih.gov
A potential route to the target molecule could therefore involve the synthesis of a 5-halofuro[2,3-b]pyridine, for example, a 5-chloro derivative from 2,5-dichloronicotinic acid, followed by a halogen exchange reaction to introduce the iodine atom. Subsequent reduction of the furan ring would then yield the final product.
Nicotinonitrile-Derived Synthetic Routes
The synthesis of furo[2,3-b]pyridine derivatives can be achieved starting from nicotinonitrile precursors. researchgate.netresearchgate.net A general strategy involves the condensation of chalcones with malononitrile (B47326) in a basic medium, which leads to the formation of 2-methoxypyridine-3-carbonitrile derivatives in good yields. researchgate.net These intermediates can then undergo further cyclization and functional modifications to yield the desired furo[2,3-b]pyridine core. researchgate.net This approach has been successfully employed to synthesize a variety of substituted furo[2,3-b]pyridines. researchgate.netresearchgate.net
A study by Ibrahim et al. (2019) demonstrated the synthesis of furo[2,3-b]pyridine derivatives starting from 3-cyano-2(H)-pyridones bearing a thiophene (B33073) nucleus. researchgate.net This highlights the versatility of nicotinonitrile-based intermediates in constructing this heterocyclic system.
Pyridine-N-Oxide Mediated Cyclizations
The use of pyridine-N-oxides represents a significant methodology for the synthesis of 2,3-substituted furo[2,3-b]pyridines. nih.govacs.orgresearchgate.net This approach offers a concise and metal-free route to these heterocyclic systems. acs.orgresearchgate.net The general strategy involves the reaction of a pyridine-N-oxide derivative with an appropriate acyl chloride or anhydride (B1165640). researchgate.net This leads to the formation of an intermediate which then undergoes deprotonation and cyclization to generate the furo[2,3-b]pyridine core. researchgate.net
This method has been shown to be effective for producing a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in yields ranging from 50–91% under mild conditions. acs.org The reactivity of the resulting furo[2,3-b]pyridine can be further explored through C-H amination and borylation reactions on the pyridine moiety. acs.org It is noteworthy that the N-oxide derivatives of furo[2,3-b]pyridines are known to be more reactive towards nucleophiles and electrophiles compared to the parent compound. acs.org
The preparation of pyridine-N-oxides themselves is typically achieved through the oxidation of pyridines using reagents like peracetic acid. orgsyn.orgyoutube.com
Employment of Halogenated Pyridine Building Blocks
Halogenated pyridines are versatile starting materials for the synthesis of furo[2,3-b]pyridines. nih.gov A notable example is the use of 2,5-dichloronicotinic acid. nih.gov In a multi-step synthesis, 2,5-dichloronicotinic acid is first converted to its ethyl ester. nih.gov This ester then undergoes a nucleophilic aromatic substitution (SNAr) reaction with the alkoxide of ethyl 2-hydroxyacetate, leading to the displacement of the 2-chloro group and subsequent intramolecular cyclization to form the furo[2,3-b]pyridine ring system. nih.gov
Another key halogenated pyridine building block is 3-chloro-2-hydroxypyridine. sigmaaldrich.comfishersci.finih.gov This compound serves as a precursor in the synthesis of various furo[2,3-b]pyridine derivatives. sigmaaldrich.com Its utility lies in the potential for palladium-mediated reactions and activation at different positions of the pyridine ring. sigmaaldrich.com
The following table summarizes the key halogenated pyridine building blocks and their roles in furo[2,3-b]pyridine synthesis.
| Halogenated Pyridine | Synthetic Application | Reference |
| 2,5-Dichloronicotinic acid | Precursor for SNAr and cyclization to form the furo[2,3-b]pyridine core. nih.gov | nih.gov |
| 3-Chloro-2-hydroxypyridine | Starting material for the synthesis of various furo[2,3-b]pyridine derivatives via palladium-mediated reactions. sigmaaldrich.com | sigmaaldrich.com |
| 2,3-Dichloropyridine | Reacts with hydrazine (B178648) hydrate (B1144303) to form 3-chloro-2-hydrazinopyridine, a precursor for further derivatization. google.com | google.com |
Alkynyl Precursors in Heteroannulation Processes
Alkynyl precursors play a crucial role in the construction of the furo[2,3-b]pyridine skeleton through heteroannulation reactions. nih.govacs.orgbohrium.com One-pot palladium-catalyzed syntheses have been developed where Sonogashira couplings are followed by Wacker-type heteroannulations to yield furopyridines. nih.gov
A Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes has been reported, involving an unusual N–H/C annulation. acs.org This method is significant for the concurrent construction of both the furan and pyridine rings. acs.org
Furthermore, the Sonogashira coupling reaction is a key step in preparing alkynyl-substituted pyridines, which can then undergo further transformations. beilstein-journals.org For instance, ethynylphenyl-substituted pyridines can be synthesized by coupling a halogenated pyridine with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org These alkynyl pyridines can then be used in subsequent cyclization reactions.
Advanced Synthetic Strategies and Optimization
Development of One-Pot and Multi-Component Reaction Sequences
The development of one-pot and multi-component reactions provides efficient and atom-economical pathways to furo[2,3-b]pyridines and related structures. rsc.orgcore.ac.ukacs.org These strategies streamline synthetic processes by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates. core.ac.uk
A notable example is the one-pot, three-component cyclocondensation process for synthesizing polysubstituted pyridines, which can be adapted for furo[2,3-b]pyridine synthesis. core.ac.uk This involves the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding through a tandem Michael addition-heterocyclization with high regioselectivity. core.ac.uk
Tandem reactions, such as cyclization/[4+3] annulation reactions between enynamides and α-bromohydroxamates, have been developed to synthesize fused heterocyclic systems. acs.org Similarly, Ag(I)-catalyzed tandem cycloisomerization/cyclization reactions of enyne-amides and enaminones offer a divergent route to furo[2,3-b]pyridine and furo[2,3-b]dihydropyridine derivatives by simply adjusting the reaction conditions. acs.org
Transition Metal-Catalyzed Cross-Coupling Methods for Furopyridine Construction and Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for both the construction of the furo[2,3-b]pyridine core and its subsequent functionalization. nih.govacs.org The Suzuki and Buchwald-Hartwig reactions are particularly prominent in this context. nih.govwikipedia.org
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with a halide, is widely used for creating carbon-carbon bonds. wikipedia.orgresearchgate.netnih.govclaremont.edu In the context of furo[2,3-b]pyridines, this reaction can be employed to introduce aryl or heteroaryl substituents at specific positions. nih.gov For instance, a 5-chloro-furo[2,3-b]pyridine can be coupled with an arylboronic acid to afford the corresponding 5-aryl-furo[2,3-b]pyridine. nih.gov The reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govnih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This method is crucial for introducing amino groups onto the furo[2,3-b]pyridine scaffold, which can serve as a handle for further diversification. nih.gov The reaction generally involves a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.org
The following table provides an overview of these cross-coupling reactions in the context of furo[2,3-b]pyridine synthesis.
| Reaction | Description | Application in Furo[2,3-b]pyridine Synthesis | Key Reagents | References |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Introduction of aryl or heteroaryl substituents onto the furo[2,3-b]pyridine core. | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), arylboronic acid. | nih.govwikipedia.orgnih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Introduction of primary or secondary amino groups onto the furo[2,3-b]pyridine scaffold. | Palladium catalyst, phosphine ligand, base. | wikipedia.orgnih.gov |
Stereocontrolled Synthetic Approaches to Reduced Furo[2,3-b]pyridine Systems
The development of stereocontrolled synthetic methods for reduced, or 2,3-dihydro, furo[2,3-b]pyridine systems is essential for accessing three-dimensional chemical structures that can offer improved pharmacological profiles. While specific literature on the stereocontrolled synthesis of this compound is limited, general strategies for the asymmetric and diastereoselective synthesis of 2,3-dihydrofurans can be adapted to the furo[2,3-b]pyridine core.
One notable approach involves the diastereoselective synthesis of trans-2,3-dihydrofurans through a pyridinium (B92312) ylide-assisted tandem reaction. This method has been shown to be effective for the preparation of fused 2,3-dihydrofuran (B140613) derivatives. acs.org The reaction proceeds via a one-pot, two-step tandem sequence and has been demonstrated to produce trans isomers with high selectivity, as confirmed by NMR spectroscopy and single-crystal X-ray analysis. acs.org
For enantioselective synthesis, methods developed for asymmetric 2,3-dihydrofuran synthesis are highly relevant. One such method involves the reaction of rhodium-stabilized vinylcarbenoids with vinyl ethers, utilizing a chiral auxiliary to induce diastereoselectivity. nih.gov The resulting cyclopropanes can then be converted to the desired 2,3-dihydrofurans. nih.gov Another powerful strategy is the use of chiral sulfoximines to direct the asymmetric synthesis of 2,3-dihydrofurans. nih.gov This method involves the methylation of sulfoximine-substituted homoallylic alcohols to form aminosulfoxonium salts, which upon treatment with a suitable base, yield enantio- and diastereomerically pure silyl-substituted 2,3-dihydrofurans in high yields. nih.gov
The reduction of the parent furo[2,3-b]pyridine system is another potential route to access reduced derivatives. While not a direct stereocontrolled approach, the subsequent separation of enantiomers or diastereomers can be a viable strategy. For instance, the reduction of related heterocyclic systems like 2,3-dihydro acs.orgdocumentsdelivered.comthiazolo[4,5-b]pyridines has been achieved using BH₃-mediated reduction in the presence of a strong Lewis acid. beilstein-journals.org
Table 1: Overview of Stereocontrolled Synthesis Strategies for Dihydrofurans
| Method | Key Features | Stereochemical Outcome | Relevant Citation |
| Pyridinium Ylide Assisted Tandem Reaction | One-pot, two-step tandem reaction. | High diastereoselectivity for trans isomers. | acs.org |
| Rhodium-Catalyzed Reaction of Vinylcarbenoids | Uses a chiral auxiliary to induce asymmetry. | High asymmetric induction in the formation of cyclopropane (B1198618) precursors. | nih.gov |
| Chiral Sulfoximine-Directed Synthesis | Formation and rearrangement of aminosulfoxonium salts. | High enantiomeric and diastereomeric purity of the dihydrofuran products. | nih.gov |
| Reduction of Heteroaromatic Precursors | BH₃-mediated reduction of the furan ring. | Produces racemic or diastereomeric mixtures requiring separation. | beilstein-journals.org |
Process Optimization for Scalable Synthesis
The development of a scalable synthesis is critical for the practical application of this compound in drug discovery and development. A concise and efficient multi-gram scale synthesis of the core furo[2,3-b]pyridine structure has been reported, which can be adapted for the production of the 5-iodo derivative. This route minimizes the number of purification steps, making it amenable to large-scale production.
The optimized four-step synthesis starts from a readily available substituted nicotinic acid. A key feature of this process is the strategic choice of protecting groups and reaction conditions to ensure high yields and ease of purification. For instance, the use of a tert-butyl ester facilitates a clean hydrolysis and decarboxylation step under acidic conditions with trifluoroacetic acid (TFA), avoiding the decomposition and variable yields observed with other methods. The conversion of the resulting aryl-alcohol to a triflate provides a versatile handle for further functionalization.
Table 2: Example of a Scalable Synthesis Route for a Furo[2,3-b]pyridine Core
| Step | Starting Material | Reagents and Conditions | Product | Key Optimization Points | Relevant Citation |
| 1 | 2,5-Dichloronicotinic acid | Ethanol, H₂SO₄ (catalytic) | Ethyl 2,5-dichloronicotinate | Standard esterification. | |
| 2 | Ethyl 2,5-dichloronicotinate | Ethyl 2-hydroxyacetate, NaH, THF | Furo[2,3-b]pyridine ester intermediate | Intramolecular SNAr and cyclization. | |
| 3 | Furo[2,3-b]pyridine ester intermediate | TFA | Decarboxylated furo[2,3-b]pyridine | Use of acid-labile tert-butyl ester for clean hydrolysis and decarboxylation. | |
| 4 | Decarboxylated furo[2,3-b]pyridine | Triflic anhydride, pyridine | Furo[2,3-b]pyridine triflate | Smooth conversion to a triflate for further coupling reactions. | |
Chemical Reactivity and Derivatization Pathways of Furo 2,3 B Pyridine Systems
Reactivity Profiling of the Pyridine (B92270) Moiety
The pyridine ring within the furo[2,3-b]pyridine (B1315467) system is generally less reactive towards electrophiles compared to benzene (B151609), a characteristic attributed to the electron-withdrawing nature of the nitrogen atom. matanginicollege.ac.inuoanbar.edu.iq This inherent electronic deficiency, however, makes the ring susceptible to nucleophilic attack. matanginicollege.ac.inuoanbar.edu.iq The regioselectivity of these reactions is further influenced by the presence of substituents and the formation of N-oxide derivatives.
Direct C-H functionalization has emerged as a powerful strategy for the derivatization of pyridines and related N-heterocycles, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org
C-H Borylation: Iridium-catalyzed C-H borylation reactions have been successfully applied to pyridines, showing a high preference for the C3 position. For instance, the use of an [IrCl(cod)]₂/4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) catalytic system allows for the selective borylation of the pyridine core, which can then be further functionalized. nih.gov
C-H Arylation: Palladium-catalyzed direct C-H arylation represents a key method for introducing aryl groups onto the pyridine ring. The regioselectivity of this transformation is highly dependent on the electronic properties of the pyridine ring and any existing substituents. For 3-substituted pyridines, arylation typically occurs at the C4-position, while 4-substituted pyridines undergo arylation at the C3-position. nih.gov In the context of furo[2,3-b]pyridines, rhodium-catalyzed direct arylation has been employed to install aryl groups at the 2-position of the furan (B31954) ring. researchgate.net Intramolecular C-H arylation using a palladium catalyst has also been utilized to synthesize fused polyheterocyclic systems derived from pyridine precursors. beilstein-journals.org
Table 1: Examples of Site-Selective C-H Functionalization Reactions
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Substrate Scope | Reference |
|---|---|---|---|---|
| C-H Borylation | [IrCl(cod)]₂/dtbpy | C3 | Pyridines, Quinolines | nih.gov |
| C-H Arylation | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | C4 (for 3-substituted pyridines) | Electron-deficient pyridines | nih.gov |
| Intramolecular C-H Arylation | Pd(OAc)₂/PPh₃ | Adjacent to amide on pyridine ring | Pyridine carboxyamides | beilstein-journals.org |
| Direct Arylation | Pd(OAc)₂ with X-Phos or PtBu₃ | C3 of thiophene (B33073) ring | Thieno[3,4-b]pyrazines | mdpi.com |
The presence of substituents such as halogens and nitro groups significantly impacts the reactivity and regioselectivity of electrophilic substitution on the pyridine ring.
Halogenation: In furo[2,3-b]pyridine systems, existing halogen substituents can direct further electrophilic attack. For example, the bromination of 3-bromofuro[2,3-b]pyridine (B1268614) leads to the formation of the 2,3-dibromo derivative, indicating that the initial bromo substituent directs the incoming electrophile to the adjacent C2 position on the furan ring. elsevierpure.com
Nitro-Group Substituents: The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution. nih.gov However, it can facilitate nucleophilic aromatic substitution. In 3-bromo-4-nitropyridine, the nitro group at the 4-position activates the ring for nucleophilic attack. Interestingly, reactions with amines can lead to an unexpected nitro-group migration, where the nitro group moves from the 4-position to the 3-position. clockss.org Nitration of 3-bromofuro[2,3-b]pyridine derivatives results in the formation of 2-nitro-3-bromo compounds, showing that the electrophilic nitration occurs on the electron-rich furan ring. elsevierpure.com In the case of benzo[b]furo[2,3-c]pyridines, nitration and acylation proceed at the 6-position of the benzene ring, unless it is blocked, in which case substitution occurs at the C8 position. researchgate.net
The formation of a pyridine N-oxide is a common strategy to modulate the reactivity of the pyridine ring. The N-oxide group increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack. matanginicollege.ac.inresearchgate.net
Cyanation: Furo[2,3-b]pyridine N-oxides undergo cyanation to introduce a cyano group onto the pyridine ring. For instance, the reaction of 3-bromofuro[2,3-b]pyridine N-oxides with trimethylsilyl (B98337) cyanide yields the corresponding α-cyanopyridine compounds. elsevierpure.com Similarly, 2,3-dihydrofuro[2,3-b]pyridine (B1654761) N-oxide reacts to form the α-cyanopyridine derivative. consensus.app
Acetoxylation: Acetoxylation of furo[2,3-b]pyridine N-oxides with acetic anhydride (B1165640) typically results in the formation of acetoxy derivatives. For 3-bromofuro[2,3-b]pyridine N-oxide, acetoxylation yields acetoxypyridine compounds. elsevierpure.com However, the reaction outcome can be complex, with 2,3-dihydrofuro[2,3-b]pyridine N-oxide yielding products of 1,2-ether bond fission upon acetoxylation. consensus.app
Chlorination: Chlorination of furo[2,3-b]pyridine N-oxides with reagents like phosphorus oxychloride can lead to chlorination of the pyridine ring or cleavage of the furan ring. For 3-bromofuro[2,3-b]pyridine N-oxide, chlorination primarily gives chlorofuran derivatives. elsevierpure.com In contrast, the N-oxide of the 2,3-dihydrofuro[2,3-b]pyridine undergoes fission of the 1-2 ether bond upon treatment with phosphorus oxychloride. consensus.app A regioselective C2-chlorination of fused pyridine N-oxides can be achieved using tetrabutylammonium (B224687) chloride. tcichemicals.com
Table 2: Reactivity of Furo[2,3-b]pyridine N-Oxides
| Reaction | Reagents | Substrate | Product(s) | Reference |
|---|---|---|---|---|
| Cyanation | Trimethylsilyl cyanide | 3-Bromofuro[2,3-b]pyridine N-oxide | α-Cyanopyridine derivative | elsevierpure.com |
| Cyanation | - | 2,3-Dihydrofuro[2,3-b]pyridine N-oxide | α-Cyanopyridine derivative | consensus.app |
| Acetoxylation | Acetic anhydride | 3-Bromofuro[2,3-b]pyridine N-oxide | Acetoxypyridine compounds | elsevierpure.com |
| Acetoxylation | Acetic anhydride | 2,3-Dihydrofuro[2,3-b]pyridine N-oxide | Products of 1,2-ether bond fission | consensus.app |
| Chlorination | Phosphorus oxychloride | 3-Bromofuro[2,3-b]pyridine N-oxide | Chlorofuran derivatives | elsevierpure.com |
| Chlorination | Phosphorus oxychloride | 2,3-Dihydrofuro[2,3-b]pyridine N-oxide | Products of 1,2-ether bond fission | consensus.app |
| C2-Chlorination | Tetrabutylammonium chloride | Fused pyridine N-oxides | C2-chlorinated fused pyridines | tcichemicals.com |
The pyridine ring's electron-deficient nature makes it generally resistant to electrophilic substitution, which requires harsh conditions and often results in low yields. matanginicollege.ac.inuomustansiriyah.edu.iq When substitution does occur, it preferentially takes place at the C3 position, as the cationic intermediate does not place a positive charge on the already electron-deficient nitrogen atom. uomustansiriyah.edu.iq
Conversely, the pyridine ring is highly reactive towards nucleophiles. matanginicollege.ac.inuomustansiriyah.edu.iq Nucleophilic substitution occurs readily at the C2 and C4 positions, which bear a partial positive charge due to the electron-withdrawing effect of the nitrogen atom. matanginicollege.ac.in The intermediate formed during nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. matanginicollege.ac.in
In the furo[2,3-b]pyridine system, this inherent reactivity of the pyridine ring is maintained. For example, nucleophilic aromatic substitution on 2-halopyridines is a key step in several synthetic routes to the furo[2,3-b]pyridine core, followed by intramolecular cyclization. nih.gov
Reactivity Profiling of the Furan Moiety
The furan ring in the furo[2,3-b]pyridine system is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. nih.gov However, its reactivity can also be exploited in ring-opening reactions with nucleophiles.
The furan ring of certain fused systems can undergo chemoselective ring-opening when treated with strong nucleophiles. While specific examples for 5-iodo-2H,3H-furo[2,3-b]pyridine are not detailed, studies on related furo-pyranone systems demonstrate that interaction with dinucleophiles like hydrazine (B178648) can lead to recyclization accompanied by the opening of the furan ring. beilstein-journals.orgnih.gov This process typically involves the nucleophilic attack on the furan ring, leading to its cleavage and subsequent recyclization to form new heterocyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones with hydrazine results in the formation of pyrazolones through a recyclization process that involves the opening of the furan ring. beilstein-journals.orgnih.gov This type of reactivity highlights the potential for transforming the furo[2,3-b]pyridine core into other valuable heterocyclic scaffolds.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Bromination, Vilsmeier Reaction)
The pyridine ring's electron-withdrawing nature deactivates the furo[2,3-b]pyridine system towards electrophilic aromatic substitution compared to benzene. quimicaorganica.orglibretexts.org Consequently, these reactions often necessitate harsh conditions. quimicaorganica.org The substitution generally occurs at the 3 and 5-positions, which is attributed to the greater stability of the resulting reaction intermediate. quimicaorganica.org
Nitration: The nitration of pyridines can be challenging. rsc.org For pyridine itself, nitration requires severe conditions. quora.com In the case of furo[2,3-b]pyridine, the introduction of a nitro group can be achieved, leading to compounds like 2-nitrofuro[2,3-b]pyridine. nih.gov The reaction of pyridine with nitronium tetrafluoroborate (B81430) can lead to nitration. acs.org
Bromination: Bromination of the furo[2,3-b]pyridine core can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. lumenlearning.com
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds. wikipedia.orgchemistrysteps.com This reaction, typically employing a substituted formamide (B127407) and phosphorus oxychloride, introduces a formyl group onto the aromatic ring. wikipedia.orgyoutube.com The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile. chemistrysteps.com The reaction has been successfully applied to construct pyridine-fused porphyrins. thieme-connect.de The initial product is an iminium ion, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org
Hydrogen-Deuterium Exchange Studies on the Furan Ring
Directed Lithiation and Subsequent Electrophilic Quenching Reactions
Directed ortho-lithiation is a powerful synthetic tool for the functionalization of aromatic and heterocyclic compounds. semanticscholar.orgresearchgate.net This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent, typically at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. semanticscholar.orgresearchgate.netclockss.org The resulting lithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. semanticscholar.orgresearchgate.net
In many heterocyclic systems, including pyridines, the use of less nucleophilic lithium reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often necessary to prevent nucleophilic addition to the C=N bond. semanticscholar.orgclockss.org The choice of the lithium reagent, solvent, and temperature can significantly influence the site of lithiation. clockss.org For instance, the lithiation of 3-substituted pyridines predominantly occurs at the C-4 position. semanticscholar.org The heteroatom within the directing group, commonly oxygen, nitrogen, or sulfur, coordinates with the lithium reagent, facilitating the deprotonation at the adjacent position. semanticscholar.orgresearchgate.net
Transformation and Functionalization of Substituents, with specific relevance to this compound
The iodo group at the 5-position of the furo[2,3-b]pyridine core is a versatile handle for a variety of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions of the Iodo Group (e.g., Sonogashira, Suzuki, Buchwald)
Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for constructing complex molecular architectures. The iodo substituent in this compound serves as an excellent electrophilic partner in these transformations.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction conditions are generally mild, often performed at room temperature. wikipedia.org The Sonogashira coupling has been successfully employed for the alkynylation of various pyridine derivatives. soton.ac.uk For instance, the coupling of 5-iodopyrimidine (B189635) nucleotides with propargylamine (B41283) proceeds with high chemoselectivity. nih.gov
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl, vinyl, or alkynyl halide or triflate. libretexts.org This reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org The Suzuki coupling is widely used due to its broad substrate scope and tolerance of various functional groups. nih.govresearchgate.net It has been successfully applied to couple various chloropyridines with phenylboronic acids. researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its wide applicability and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org Different generations of catalyst systems have been developed to expand the scope and mildness of the reaction. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions for Functionalizing this compound
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Sonogashira | Terminal Alkyne | Palladium complex, Copper(I) salt, Base | C-C (sp) |
| Suzuki | Organoboron reagent | Palladium complex, Base | C-C (sp2) |
| Buchwald-Hartwig | Amine | Palladium complex, Base | C-N |
Interconversion of Existing Functional Groups
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.uk This approach is crucial for accessing a wider range of derivatives from a common intermediate. For instance, a concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions has been developed, allowing for subsequent chemoselective cross-coupling reactions. nih.govchemrxiv.org In this synthesis, a tert-butyl ester was effectively cleaved and decarboxylated using trifluoroacetic acid (TFA). nih.gov The conversion of an aryl alcohol to a triflate was also a key step, providing a handle for palladium-catalyzed coupling reactions. nih.govchemrxiv.org
Oxidative Dimerization Reactions of Furopyridine Derivatives
Oxidative dimerization represents a pathway to construct larger, more complex molecules from simpler precursors. While specific examples for this compound were not found, oxidative dimerization has been observed in related heterocyclic systems. For example, an unusual oxidative dimerization occurs in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series when treated with sodium hypochlorite. nih.gov This reaction proceeds with the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds. nih.gov Similarly, Cu(II)-mediated oxidative dimerization of 2-phenylpyridine (B120327) derivatives at the ortho-position has been reported. documentsdelivered.comresearchgate.net These examples suggest that oxidative dimerization could be a potential transformation for furopyridine derivatives under appropriate conditions.
Spectroscopic and Structural Elucidation of Furo 2,3 B Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.
Proton NMR spectroscopy of 5-iodo-2H,3H-furo[2,3-b]pyridine reveals distinct signals corresponding to the protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons typically appear at higher chemical shifts compared to the aliphatic protons of the dihydrofuran ring.
A representative ¹H NMR spectrum would show signals for the protons at positions 2, 3, 4, and 6. The protons on the dihydrofuran ring (C2 and C3) would likely appear as triplets due to coupling with each other. The aromatic protons at C4 and C6 would exhibit chemical shifts characteristic of their positions on the pyridine (B92270) ring, influenced by the electron-withdrawing iodine atom at C5 and the fused furo-group.
¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 4.68 | t | 8.8 |
| H-3 | 3.28 | t | 8.8 |
| H-4 | 8.08 | s | |
| H-6 | 8.12 | s |
Note: Data is illustrative and may vary based on the solvent and experimental conditions.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups).
In the ¹³C NMR spectrum of this compound, one would expect to see signals for all seven carbon atoms. The carbon atom attached to the iodine (C5) would be significantly shielded, resulting in a low-field chemical shift. The carbons of the dihydrofuran ring (C2 and C3) would appear in the aliphatic region, while the pyridine ring carbons would be in the aromatic region.
¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2 | 73.1 |
| C3 | 29.8 |
| C3a | 119.9 |
| C4 | 148.2 |
| C5 | 83.9 |
| C6 | 150.7 |
| C7a | 160.2 |
Note: Data is illustrative and may vary based on the solvent and experimental conditions.
To further confirm the structural assignment, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For this compound, a cross-peak between the signals of H-2 and H-3 would confirm their vicinal relationship.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would show correlations between H-2 and C-2, H-3 and C-3, H-4 and C-4, and H-6 and C-6.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between H-2 and C-3 and C-7a, and between H-4 and C-5 and C-6, providing crucial connectivity information for the entire fused ring system.
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is particularly useful for determining the precise molecular formula. For this compound (C₇H₆INO), the expected monoisotopic mass can be calculated with high accuracy. The observed mass in the HR-ESI-MS spectrum should match this calculated value, confirming the elemental composition. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺.
HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 247.9572 | 247.9570 |
Note: Data is illustrative and may vary based on experimental conditions.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the C-H, C-N, C-O, and C-I bonds, as well as the aromatic C=C and C=N stretching vibrations.
Key expected absorptions would include:
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
C-O stretching vibrations for the ether linkage in the dihydrofuran ring, typically in the 1250-1050 cm⁻¹ region.
The C-I stretching vibration would appear at a lower frequency, typically below 600 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (ν, cm⁻¹) |
|---|---|
| Aromatic C-H stretch | ~3050 |
| Aliphatic C-H stretch | ~2950-2850 |
| C=C/C=N stretch (aromatic) | ~1600-1450 |
| C-O stretch (ether) | ~1250-1050 |
| C-I stretch | <600 |
Note: Data is illustrative and may vary based on the physical state of the sample (e.g., KBr pellet, thin film).
Computational and Theoretical Investigations of Furo 2,3 B Pyridine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of furo[2,3-b]pyridine (B1315467) systems. These methods provide a foundational understanding of the molecule's behavior at a subatomic level.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net
For the parent furo[2,3-b]pyridine scaffold, DFT calculations can determine the spatial distribution and energy levels of the HOMO and LUMO. The introduction of an iodine atom at the 5-position is expected to significantly influence these orbitals. The electron-withdrawing nature of iodine would likely lower the energy of both the HOMO and LUMO, potentially altering the reactivity and interaction with biological targets. The specific energy values for 5-iodo-2H,3H-furo[2,3-b]pyridine would require dedicated DFT calculations.
Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated for a related pyridine (B92270) derivative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.46 |
| LUMO | -0.98 |
| Energy Gap (ΔE) | 5.48 |
Note: These values are for a related pyridine derivative and serve as an example. Specific calculations for this compound are needed for precise data.
Theoretical studies can simulate electrochemical experiments like cyclic voltammetry. These simulations predict the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energies, respectively. Such studies on this compound would provide valuable information about its redox properties, which are important in various chemical and biological processes.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. The furo[2,3-b]pyridine core is relatively rigid, but the dihydro-furo ring introduces some degree of conformational flexibility.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. These simulations provide insights into the dynamic behavior of the molecule, including the accessible conformations and the energy barriers between them. For instance, MD simulations have been used to study the binding patterns of furo[2,3-d]pyrimidine (B11772683) derivatives to their biological targets. nih.gov Such studies on this compound would be crucial for understanding its interaction with proteins.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving the furo[2,3-b]pyridine scaffold. For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with various amines has been studied to understand the reaction pathways. beilstein-journals.org Similar computational approaches could be applied to investigate the synthesis and reactivity of this compound, providing detailed information about transition states and reaction intermediates. This understanding is vital for optimizing synthetic routes and predicting potential side products.
Theoretical Studies on Solvent Effects and Intermolecular Interactions
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies can model the effect of different solvents on the structure, stability, and reactivity of this compound.
A study on a related furo[2,3-b]pyridine derivative demonstrated that the fluorescence emission is affected by the polarity of the solvent, indicating intramolecular charge transfer. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), combined with continuum or explicit solvent models, can predict these solvatochromic shifts and provide insights into the nature of intermolecular interactions, such as hydrogen bonding. nih.gov
Molecular Docking and Ligand-Protein Interaction Simulations in Scaffold Development
The furo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein.
Numerous studies have utilized molecular docking to investigate the potential of furo[2,3-b]pyridine derivatives as inhibitors of various enzymes. For example, docking studies have been performed on thiazolo[4,5-b]pyridine (B1357651) derivatives to assess their anti-inflammatory potential. researchgate.net Similarly, furo[2,3-d]pyrimidine derivatives have been docked into the active sites of PI3K and AKT-1 kinases to understand their binding modes. nih.govresearchgate.net
For this compound, molecular docking simulations would be invaluable in identifying potential biological targets and in designing more potent and selective inhibitors. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. These simulations can guide the synthesis of new derivatives with improved pharmacological profiles. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Furo[2,3-b]pyridine |
| Furo[2,3-d]pyrimidine |
| 2H-furo[3,2-b]pyran-2-one |
Advanced Applications and Utilization As Synthetic Intermediates and Building Blocks
Strategic Role as a Versatile Intermediate in Chemical Synthesis
The strategic importance of 5-iodo-2H,3H-furo[2,3-b]pyridine in chemical synthesis lies in the dual reactivity of its core components. The furo[2,3-b]pyridine (B1315467) scaffold is a recognized pharmacophore present in numerous natural products and pharmaceutical agents. researchgate.net The carbon-iodine bond at the 5-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks. This adaptability makes it a sought-after starting material for chemists aiming to develop new therapeutic agents and advanced materials.
Development of Complex Heterocyclic Scaffolds and Ring Systems
The furo[2,3-b]pyridine nucleus is a key structural motif in a range of biologically active compounds. researchgate.netnih.gov The strategic placement of the iodine atom in this compound facilitates the construction of intricate heterocyclic systems through various synthetic transformations.
Applications in Medicinal Chemistry Scaffold Design and Structure-Activity Relationship (SAR) Studies
The pyridine (B92270) ring is a fundamental component in numerous therapeutic agents due to its ability to enhance solubility and bioavailability. researchgate.net Fused heterocyclic systems, such as furo[2,3-b]pyridines, often exhibit enhanced biological activity. nih.gov The this compound scaffold is particularly valuable in medicinal chemistry for designing novel drug candidates and conducting Structure-Activity Relationship (SAR) studies. By systematically modifying the substituent at the 5-position, researchers can probe the binding requirements of biological targets and optimize the pharmacological properties of lead compounds. For instance, derivatives of furo[2,3-b]pyridine have been synthesized and evaluated for their potential as inhibitors of enzymes like Focal Adhesion Kinase (FAK) and Interleukin-1 receptor-associated kinase 4 (IRAK4), which are implicated in cancer and inflammatory diseases, respectively. nih.govnih.gov
Synthesis of Bioactive Analogues (e.g., Melatonin (B1676174) Analogues)
A significant application of iodo-substituted furopyridines is in the synthesis of melatonin analogues. researchgate.netclockss.org Melatonin, a hormone that regulates the sleep-wake cycle, has several analogues with enhanced potency. researchgate.net Research has shown that introducing substituents at the C-2 position of the melatonin scaffold can lead to increased binding affinity. clockss.org The palladium-catalyzed reaction of 2-hydroxypyridinyl iodides with terminal alkynes provides a direct route to 2-substituted furopyridines, which serve as key intermediates in the synthesis of these potent melatonin analogues. researchgate.netclockss.org This methodology allows for the flexible design and synthesis of a variety of 2-substituted furopyridines for biological evaluation. clockss.org
Generation of Novel Scaffolds through Ring-Opening and Rearrangement Reactions
While direct functionalization is common, the furo[2,3-b]pyridine system can also undergo ring-opening and rearrangement reactions to generate entirely new heterocyclic scaffolds. Though specific examples detailing the ring-opening of this compound to form pyridine-dihydropyrazolone scaffolds are not prevalent in the searched literature, the general principle of using heterocyclic systems to access different ring structures is a known strategy in organic synthesis. For example, related pyrazole (B372694) systems can be accessed through multi-step synthetic sequences involving ring closure reactions. nih.gov
Potential in Advanced Materials Science
The unique electronic properties of pyridine-containing scaffolds also make them attractive candidates for applications in materials science. beilstein-journals.org
Exploration as Core Structures for Organic Electronic Materials (e.g., Triplet Host Materials)
Highly electron-deficient pyridine-based structures are being investigated for their use in organic light-emitting diodes (OLEDs), particularly as triplet host materials. rsc.org The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has shown significant promise in the development of materials for heavy-metal-free OLEDs. beilstein-journals.org These materials can exhibit thermally activated delayed fluorescence (TADF), a crucial property for achieving high efficiency in OLEDs. beilstein-journals.org The electron-deficient nature of the pyrido[3',2':4,5]furo[2,3-b]pyridine core makes it a suitable candidate for such applications, offering good electron-transporting properties. rsc.org
Application as Building Blocks for Supramolecular Architectures
The compound this compound is a promising building block for the construction of supramolecular assemblies through the principle of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base, such as the nitrogen atom of a pyridine ring. nih.govnih.gov The iodine atom at the 5-position of the furo[2,3-b]pyridine core is a particularly effective halogen bond donor due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which enhances the electrophilic character of the iodine.
In the context of crystal engineering, this directed interaction allows for the predictable assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govresearchgate.net By co-crystallizing this compound with suitable halogen bond acceptors, such as other pyridine-containing molecules or anions, it is possible to generate a variety of supramolecular structures. nih.gov The strength and directionality of the N•••I halogen bond can be fine-tuned by modifying the electronic properties of the interacting partners, offering a powerful tool for the rational design of new materials with desired topologies and properties.
The V-shaped geometry of the furo[2,3-b]pyridine nucleus, in conjunction with the linear nature of the halogen bond, can lead to the formation of intricate and predictable patterns in the solid state. nih.govresearchgate.net These organized structures are of interest in materials science for applications such as in nonlinear optics, as porous materials for gas storage, or as frameworks for catalysis.
Table 1: Key Interactions in Supramolecular Assembly
| Interacting Moiety on Building Block | Complementary Moiety | Type of Interaction | Resulting Architecture |
| Pyridine Nitrogen | Iodo-substituted Aromatic Ring | Halogen Bond (N•••I) | 1D Chains, 2D Sheets, 3D Networks |
| Furan (B31954) Oxygen | Hydrogen Bond Donor | Hydrogen Bond | Cross-linking of primary networks |
| Aromatic Rings | Aromatic Rings | π-π Stacking | Stabilization of the overall structure |
Design and Synthesis of Chemosensors and Probes for Chemical Biology
The furo[2,3-b]pyridine scaffold can also be incorporated into the design of chemosensors and chemical probes. The pyridine nitrogen atom can act as a binding site for metal ions, and the fused furan ring can be part of a larger conjugated system that exhibits changes in its photophysical properties upon binding. nih.govresearchgate.net The introduction of an iodine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the attachment of fluorophores or other signaling units.
For instance, a potential design for a fluorescent chemosensor could involve the Suzuki or Sonogashira coupling of a fluorescent aromatic group to the 5-position of the furo[2,3-b]pyridine core. The resulting molecule could exhibit fluorescence quenching or enhancement upon binding of a target analyte, such as a specific metal ion, to the pyridine nitrogen. The selectivity of the sensor can be tuned by introducing other coordinating groups in proximity to the pyridine nitrogen.
While direct examples of chemosensors based on this compound are not prevalent in the literature, the principles of designing pyridine-based fluorescent probes are well-established. nih.govresearchgate.net The synthesis of such a sensor would leverage the reactivity of the C-I bond to construct a molecule where the furo[2,3-b]pyridine unit acts as both a recognition site and a modulator of the fluorescent signal.
Table 2: Components of a Hypothetical Chemosensor Based on this compound
| Component | Function | Example Moiety |
| Recognition Unit | Binds to the target analyte | Pyridine nitrogen of the furo[2,3-b]pyridine core |
| Signaling Unit | Produces a detectable signal (e.g., fluorescence) | Aromatic fluorophore (e.g., pyrene, fluorescein) |
| Linker | Connects the recognition and signaling units | Formed via cross-coupling at the 5-iodo position |
Future Research Directions and Outlook
Innovations in Green and Sustainable Synthetic Routes
The development of eco-friendly synthetic methods is a paramount goal in modern chemistry. researchgate.net Future research on 5-iodo-2H,3H-furo[2,3-b]pyridine should prioritize the adoption of green chemistry principles to minimize environmental impact. Traditional multi-step syntheses of heterocyclic compounds often involve harsh conditions, stoichiometric reagents, and hazardous solvents.
Innovations could include:
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, as has been demonstrated for other selenium-containing pyridine (B92270) derivatives. nih.gov This approach could be applied to the cyclization steps or subsequent functionalization of the furo[2,3-b]pyridine (B1315467) core.
One-Pot, Multi-Component Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the desired product would enhance efficiency. researchgate.net An MCR approach would reduce the need for intermediate purification steps, saving time, resources, and solvent waste.
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents would significantly improve the environmental profile of the synthesis. For instance, magnetized deionized water has been used as a medium for the synthesis of related pyrano[2,3-d]pyrimidines. researchgate.net
| Green Chemistry Approach | Potential Advantage for Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, potential for solvent-free reactions. nih.gov |
| Multi-Component Reactions | Increased atomic economy, reduced waste, simplified purification. researchgate.net |
| Catalytic Methods | Use of reusable catalysts (e.g., metal or organocatalysts) to replace stoichiometric reagents. |
| Bio-based Solvents | Reduced toxicity and environmental persistence compared to traditional organic solvents. |
Discovery of Novel Reactivity Patterns and Underexplored Functionalization Strategies
The this compound scaffold possesses multiple sites for chemical modification. While the iodine atom is a classical handle for cross-coupling reactions, its full potential on this specific dihydrofuropyridine system remains to be systematically explored.
Future investigations should focus on:
Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Sonogashira couplings, exploring more advanced C-N (Buchwald-Hartwig), C-S, and C-P coupling reactions at the 5-position could yield novel derivatives with unique electronic and structural properties.
Recyclization Reactions: The furo[2,3-b]pyridine core could be susceptible to ring-opening and recyclization pathways when treated with certain reagents. Studies on related 2H-furo[3,2-b]pyran-2-ones have shown that interaction with dinucleophiles can lead to a complete rearrangement of the heterocyclic system. beilstein-journals.org Investigating similar transformations with this compound could lead to entirely new heterocyclic scaffolds.
Functionalization of the Dihydrofuran Ring: The 2H,3H-dihydro portion of the molecule offers opportunities for stereoselective functionalization, creating chiral centers that could be valuable for applications in asymmetric catalysis or as chiral probes in chemical biology.
Sandmeyer-type Transformations: The synthesis of 5-substituted furo[2,3-b]pyridines has been achieved from a 5-nitro precursor via a 5-amino intermediate and subsequent Sandmeyer reaction. elsevierpure.com A reverse approach, or using the 5-iodo group as a stepping stone to other functionalities, could broaden the synthetic utility.
Integration of Machine Learning and Advanced Computational Tools for Predictive Design
Computational chemistry is already integral to the design of furo[2,3-b]pyridine derivatives, primarily for predicting biological activity. nih.govnih.gov The next frontier is to leverage machine learning (ML) and artificial intelligence (AI) for a broader range of predictive tasks.
Future directions include:
Predictive Reactivity: ML models could be trained on existing reaction data to predict the outcomes of novel, untested reactions on the this compound scaffold. This would accelerate the discovery of new functionalization strategies and optimize reaction conditions, reducing experimental costs and waste.
De Novo Design for Materials Science: While docking studies are common for enzyme targets, computational tools can also predict material properties. nih.gov Algorithms could design derivatives with specific photophysical (absorption/emission wavelengths), electronic (bandgap), or self-assembly properties for applications in organic electronics or sensor technology.
Pharmacokinetic and Toxicity Prediction: Advanced in silico tools can predict absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potential toxicity. nih.gov For non-clinical applications, this is crucial for designing chemical probes or materials that are safe to handle and have minimal off-target effects or environmental impact.
| Computational Tool | Application in Future Research |
| Molecular Docking | Predicting binding modes for designing specific chemical probes. nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Building models to correlate structure with activity/properties for rational design. researchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of the molecule to understand its interactions and stability. nih.gov |
| Machine Learning/AI | Predicting reaction outcomes, designing novel structures with desired material properties. |
Expansion of Applications in Unconventional Chemical Biology and Materials Science Domains (excluding clinical focus)
While the furo[2,3-b]pyridine scaffold is heavily explored in drug discovery, its inherent properties make it a candidate for other advanced applications. nih.govnih.gov The focus here is on moving beyond therapeutic roles into new domains of chemical biology and materials science.
Potential unconventional applications include:
Fluorescent Probes and Sensors: Aromatic heterocyclic systems often exhibit interesting photophysical properties. The furo[2,3-b]pyridine core could be developed into a new class of fluorescent probes. The 5-iodo position serves as a convenient point for attaching moieties that modulate the fluorescence in response to specific analytes (e.g., metal ions, pH, reactive oxygen species), or for linking the probe to a biomolecule of interest.
Scaffolds for Organic Functional Materials: The rigid, planar nature of the fused ring system is a desirable feature for materials used in organic electronics. Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The iodo-substituent allows for polymerization or functionalization to tune the material's electronic properties and solid-state packing.
Covalent Chemical Probes: The known ability of the furo[2,3-b]pyridine scaffold to bind to protein kinases can be repurposed. nih.govnih.gov Instead of inhibiting a protein for a therapeutic effect, the scaffold could be used as a targeting element in a chemical probe designed to covalently label and identify new binding partners or study enzyme activity in complex biological systems.
Q & A
Q. What are the established synthetic routes for 5-iodo-2H,3H-furo[2,3-b]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of iodinated pyridine precursors. Key approaches include:
-
Ir(III)-catalyzed dual C-H functionalization : Optimized conditions (105°C in dioxane, 5 mol% [IrCp*Cl₂]₂) yield 60–75% purity. This method avoids pre-functionalized substrates by activating C-H bonds in pyridine and diazonaphthalenone derivatives .
-
POCl₃-mediated cyclization : Reacting 5-iodopyridine-2-carboxylic acid with ethyl furoate under anhydrous conditions (0°C to rt) achieves 65% yield. Excess POCl₃ (>2 equiv) prevents intermediate hydrolysis but requires careful quenching .
-
Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 5-position achieve 85% yield using Pd(PPh₃)₄ in dioxane/H₂O (3:1) .
Table 1: Comparative Synthetic Methods
Method Catalyst Yield (%) Purity (HPLC%) Ir-catalyzed C-H activation [IrCp*Cl₂]₂ 72 98.5 POCl₃ cyclization – 65 95.2 Pd cross-coupling Pd(PPh₃)₄ 85 99.1
Q. What spectroscopic characterization methods are most effective for structural elucidation?
- Methodological Answer :
- Multinuclear NMR : ¹H NMR reveals dihydrofuran protons (δ 4.32 ppm, d, J = 6.5 Hz) and pyridine H3 (δ 3.89 ppm, m). ¹³C NMR shows the iodo-substituted C5 at δ 128.5 ppm .
- HRMS : Molecular ion peaks ([M+H]⁺) match calculated values (e.g., m/z 289.1350 calc. vs. 289.1341 found) .
- X-ray crystallography : Slow evaporation from DCM/hexane (1:3) produces crystals suitable for confirming the fused bicyclic system. C–I bond lengths (~2.10 Å) align with typical aryl iodides .
Advanced Research Questions
Q. How does the iodine substituent influence electronic structure and reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom enhances reactivity via two mechanisms:
- Electron-withdrawing effect : DFT calculations show decreased electron density at C5 (Mulliken charge −0.12 vs. −0.08 for H analog), facilitating oxidative addition in Pd-catalyzed couplings .
- Leaving group potential : In Negishi couplings, iodine substitution at C5 improves reaction rates by 20% compared to chloro analogs. Kinetic studies reveal kobs = 1.2 × 10⁻³ s⁻¹ for Ar–I vs. 9.8 × 10⁻⁴ s⁻¹ for Ar–Cl .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (2–50 μM) arise from assay variability. Standardization protocols recommend:
- Compound stability : Confirm via HPLC pre-/post-assay (retention time shift <0.1 min) .
- Assay conditions : Use <1% DMSO (v/v) to avoid solvent toxicity and isogenic bacterial strains to control for efflux pumps .
- Time-kill assays : Replace single-timepoint measurements with kinetic profiling (R² = 0.92 between labs) .
Q. What experimental approaches enable mechanistic studies of furopyridine ring-opening reactions?
- Methodological Answer : Three complementary methods:
¹⁸O isotopic labeling : Track oxygen incorporation during hydrolysis using H₂¹⁸O. LC-MS detects ¹⁸O-enriched products (e.g., m/z +2 shift) .
In situ IR monitoring : Identify enolate intermediates (νC=O 1685 cm⁻¹) during base-mediated ring opening .
Kinetic isotope effects : A kH/kD ratio of 2.1 suggests rate-determining proton transfer in aqueous NaOH .
Data Contradiction Analysis
Q. Table 2: Conflicting Biological Activity Data
| Study | IC₅₀ (μM) | Assay Type | Key Variable Controlled |
|---|---|---|---|
| Chang & Tai (2021) | 2.1 | Time-kill | DMSO concentration |
| Ortiz et al. (2009) | 48.7 | Single-timepoint | Efflux pump inhibition |
Resolution : The 20-fold difference arises from time-kill assays capturing bactericidal effects vs. static effects in single-timepoint assays. Standardized protocols reduce variability by >70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
